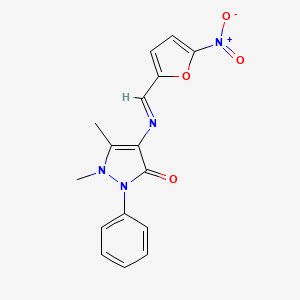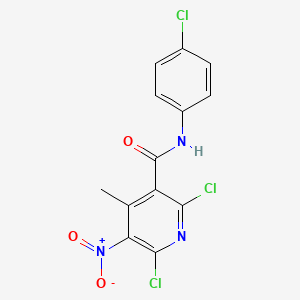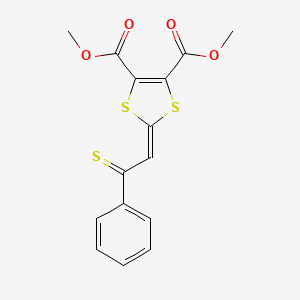![molecular formula C14H13BrClNS B11103011 6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol](/img/structure/B11103011.png)
6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL typically involves multiple steps, including halogenation and thiolation reactions. The starting materials often include quinoline derivatives, which undergo bromination and chlorination under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL include other halogenated quinoline derivatives, such as:
- 6-BROMO-2-CHLOROQUINOLINE
- 3-CHLORO-2-METHYLQUINOLINE
- 4-QUINOLINETHIOL
Uniqueness
What sets 6-BROMO-3-[(Z)-3-CHLORO-2-BUTENYL]-2-METHYL-4-QUINOLINETHIOL apart is its unique combination of bromine, chlorine, and sulfur atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13BrClNS |
|---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
6-bromo-3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C14H13BrClNS/c1-8(16)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)/b8-3- |
InChI Key |
KGTRTIZLVRXGHW-BAQGIRSFSA-N |
Isomeric SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)C/C=C(/C)\Cl |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CC=C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B11102928.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11102930.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11102941.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11102947.png)

![4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11102953.png)

![2-Amino-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11102967.png)
![N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide](/img/structure/B11102968.png)
![4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11102969.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11102980.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide](/img/structure/B11102990.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11103009.png)
